

Amiprilose: A Comprehensive Technical Guide to its Synthesis and Structure

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Compound of Interest

Compound Name: Amiprilose

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiprilose, a synthetic glucose derivative, has garnered significant interest in the scientific community for its immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth overview of the synthesis and chemical structure of **Amiprilose**, intended to serve as a valuable resource for researchers and professionals in drug development. The document details the multi-step synthesis process starting from D-glucose, outlines the precise chemical structure of the molecule, and presents its known biological activities.

Chemical Structure of Amiprilose

Amiprilose is chemically described as 1,2-O-isopropylidene-3-O-[3'-(N,N-dimethylamino)-propyl]- α -D-glucofuranose. Its molecular formula is C₁₄H₂₇NO₆. The structure is characterized by a D-glucofuranose core, with a protective isopropylidene group at the 1 and 2 positions, and a dimethylaminopropyl ether linkage at the 3 position. The hydrochloride salt of **Amiprilose** is often used in research and clinical studies.

Key Structural Features:

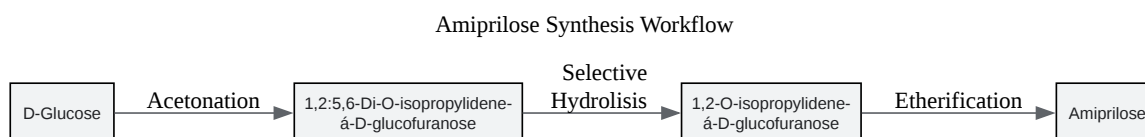
- Core Scaffold: α -D-glucofuranose
- Protecting Group: 1,2-O-isopropylidene

- Functional Group: 3-O-[3'-(N,N-dimethylamino)-propyl] ether
- Stereochemistry: The stereochemistry is derived from the natural D-glucose starting material.

Synthesis of Amiprilose

The synthesis of **Amiprilose** is a multi-step process that begins with the readily available monosaccharide, D-glucose. The overall synthetic strategy involves the protection of specific hydroxyl groups, followed by the introduction of the dimethylaminopropyl side chain, and subsequent deprotection.

Synthetic Workflow



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Caption: A simplified workflow for the synthesis of **Amiprilose** from D-glucose.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucopyranose (Diacetone Glucose)

This initial step involves the protection of the hydroxyl groups of D-glucose using acetone in the presence of an acid catalyst. This reaction yields the di-protected intermediate, commonly known as diacetone glucose.^[1]

- Materials: D-glucose, anhydrous acetone, sulfuric acid (concentrated).
- Procedure:
 - Suspend D-glucose in anhydrous acetone.

- Add concentrated sulfuric acid dropwise while maintaining a low temperature.
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).
- Filter the mixture and concentrate the filtrate under reduced pressure.
- The crude product can be purified by recrystallization.

Step 2: Selective Deprotection to 1,2-O-isopropylidene- α -D-glucofuranose

The more labile 5,6-O-isopropylidene group is selectively removed by controlled acidic hydrolysis to yield 1,2-O-isopropylidene- α -D-glucofuranose, which has free hydroxyl groups at the 3, 5, and 6 positions.^[1]

- Materials: 1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose, aqueous acetic acid.
- Procedure:
 - Dissolve diacetone glucose in aqueous acetic acid.
 - Heat the solution at a controlled temperature (e.g., 40-50 °C).
 - Monitor the reaction progress by TLC until the starting material is consumed.
 - Remove the solvent under reduced pressure.
 - The product can be purified by column chromatography.

Step 3: Etherification to form **Amiprilose**

The final step is the etherification of the free hydroxyl group at the 3-position with 3-(dimethylamino)propyl chloride. This reaction is typically carried out in the presence of a strong base.

- Materials: 1,2-O-isopropylidene- α -D-glucofuranose, sodium hydride, 3-(dimethylamino)propyl chloride, anhydrous solvent (e.g., THF or DMF).
- Procedure:
 - Dissolve 1,2-O-isopropylidene- α -D-glucofuranose in an anhydrous solvent.
 - Add sodium hydride portion-wise at 0 °C to form the alkoxide.
 - Add 3-(dimethylamino)propyl chloride to the reaction mixture.
 - Allow the reaction to proceed at room temperature or with gentle heating.
 - Quench the reaction carefully with water or methanol.
 - Extract the product with a suitable organic solvent.
 - Purify the final product by column chromatography.

Quantitative Data Summary

Step	Reactants	Products	Catalyst/Reagents	Typical Yield (%)
1	D-Glucose	1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose	Acetone, H ₂ SO ₄	80-90
2	1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose	1,2-O-isopropylidene- α -D-glucofuranose	Aq. Acetic Acid	70-80
3	1,2-O-isopropylidene- α -D-glucofuranose	Amiprilose	NaH, 3-(dimethylamino)propyl chloride	60-70

Mechanism of Action: Immunomodulatory and Anti-inflammatory Effects

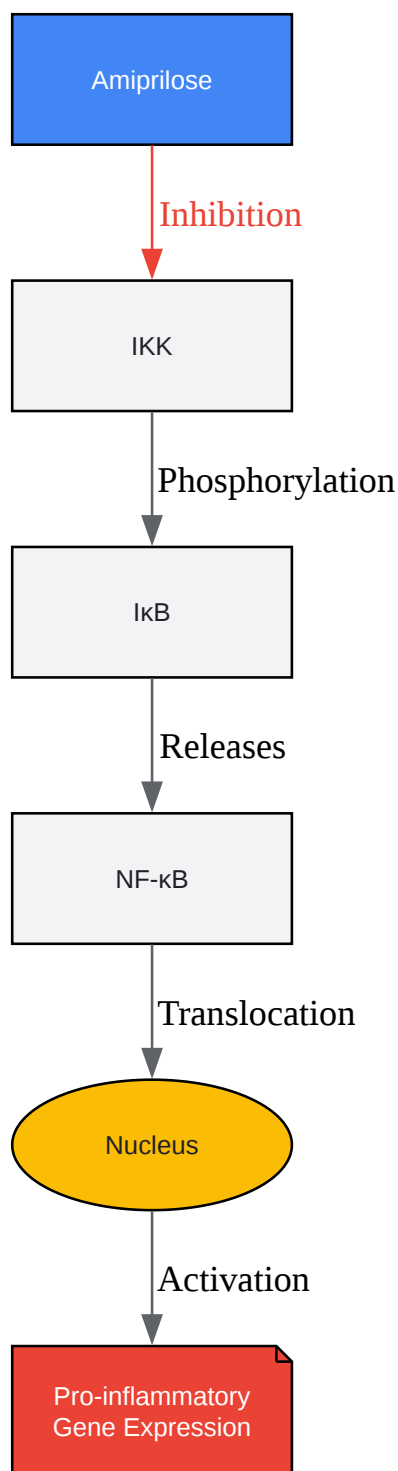
Amiprilose has been shown to possess both immunomodulatory and anti-inflammatory properties. Its mechanism of action is believed to involve the regulation of cytokine production and signaling pathways critical to the inflammatory response.

Regulation of Cytokine Production

Studies have demonstrated that **Amiprilose** can modulate the production of key cytokines involved in inflammation. Specifically, it has been shown to decrease the production of the pro-inflammatory cytokine Interleukin-1 β (IL-1 β) and modulate the levels of Interleukin-2 (IL-2).^[2]

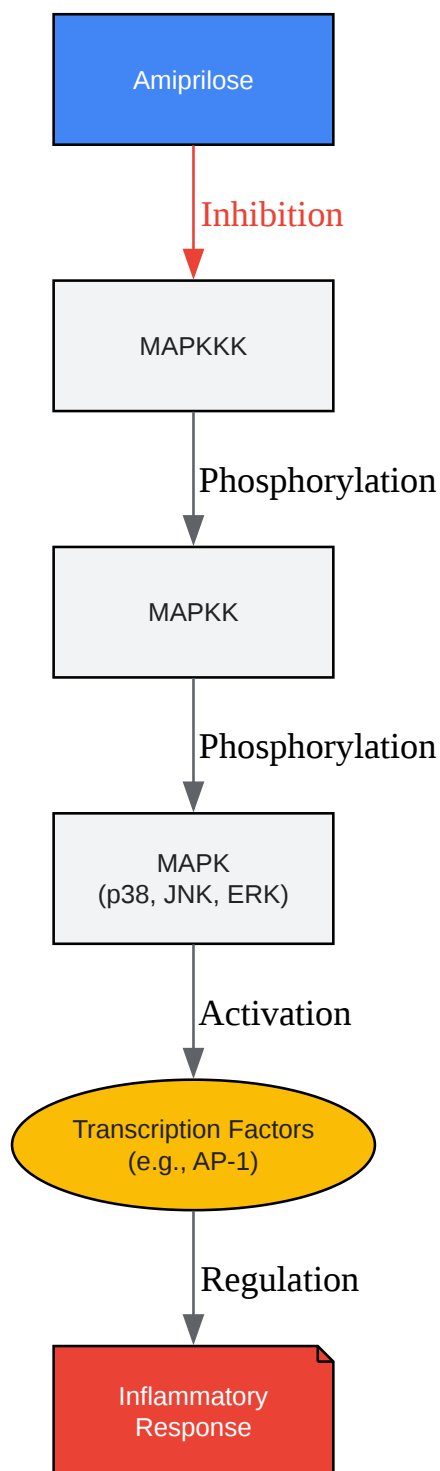
Involvement of Signaling Pathways

The anti-inflammatory effects of **Amiprilose** are likely mediated through its influence on intracellular signaling cascades. The NF- κ B and MAPK signaling pathways are central regulators of inflammation, and evidence suggests that **Amiprilose** may exert its effects by modulating these pathways.

Proposed Amiprilose Effect on NF- κ B Pathway[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Amiprilose** inhibiting the NF- κ B signaling pathway.

Proposed Amiprilose Effect on MAPK Pathway

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Caption: Proposed mechanism of **Amiprilose** modulating the MAPK signaling pathway.

Conclusion

This technical guide provides a detailed overview of the synthesis and structure of **Amiprilose**. The synthetic route from D-glucose is well-established and offers a reliable method for obtaining this promising immunomodulatory agent. Further research into the precise molecular interactions of **Amiprilose** with components of the NF- κ B and MAPK signaling pathways will be crucial in fully elucidating its mechanism of action and advancing its potential therapeutic applications.

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